Cas no 113982-23-3 ((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)

(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid
- (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoicacid
- SCHEMBL8323198
- 983-111-5
- STK397506
- (E)-3-(2-phenylmethoxyphenyl)prop-2-enoic acid
- (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E
- 113982-23-3
- AKOS023867793
- MFCD02257382
- AB01331089-02
- EN300-333089
- 3-(2-(Benzyloxy)phenyl)acrylic acid
- Z2312274216
- 3-[2-(BENZYLOXY)PHENYL]ACRYLIC ACID
- (2E)-3-(2-(benzyloxy)phenyl)prop-2-enoic acid
- G24754
- NCGC00338418-01
- (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
- AKOS000303841
-
- MDL: MFCD02257382
- インチ: InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18)/b11-10+
- InChIKey: LCUILCDHTJZGOQ-ZHACJKMWSA-N
計算された属性
- 精确分子量: 254.094294304Da
- 同位素质量: 254.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 3.3
(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333089-1.0g |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid |
113982-23-3 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
Enamine | EN300-333089-0.5g |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid |
113982-23-3 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
Enamine | EN300-333089-5g |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid |
113982-23-3 | 93% | 5g |
$1075.0 | 2023-09-04 | |
Aaron | AR01C15F-100mg |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 95% | 100mg |
$160.00 | 2025-02-09 | |
Aaron | AR01C15F-250mg |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 95% | 250mg |
$221.00 | 2025-02-09 | |
1PlusChem | 1P01C0X3-100mg |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 93% | 100mg |
$178.00 | 2023-12-26 | |
1PlusChem | 1P01C0X3-5g |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 93% | 5g |
$1391.00 | 2023-12-26 | |
A2B Chem LLC | AW39879-1g |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 93% | 1g |
$426.00 | 2024-04-20 | |
A2B Chem LLC | AW39879-100mg |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, E |
113982-23-3 | 93% | 100mg |
$139.00 | 2024-04-20 | |
Enamine | EN300-333089-1000.0mg |
(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid |
113982-23-3 | 95.0% | 1000.0mg |
$371.0 | 2025-02-19 |
(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
(2E)-3-2-(benzyloxy)phenylprop-2-enoic acidに関する追加情報
Chemical Profile of (2E)-3-2-(benzyloxy)phenylprop-2-enoic Acid (CAS No. 113982-23-3)
(2E)-3-2-(benzyloxy)phenylprop-2-enoic acid, identified by its CAS number 113982-23-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of phenylpropenoic acids, a subclass known for its diverse biological activities and potential therapeutic applications. The presence of both a benzyl ether group and an α,β-unsaturated carboxylic acid moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further investigation.
The molecular structure of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid consists of a phenyl ring substituted with a benzyloxy group at the 2-position and an acrylate functionality at the 3-position. This configuration allows for multiple points of interaction with biological targets, including enzymes and receptors, which is a key factor in its potential as a pharmacological agent. The α,β-unsaturated carboxylic acid moiety is particularly noteworthy, as it is often involved in Michael addition reactions and other electrophilic additions, making this compound a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and metabolic disorders. Phenylpropenoic acids, including derivatives like (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid, have been studied for their ability to interact with various signaling pathways. For instance, studies have shown that certain phenylpropenoic acid derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.
One of the most compelling aspects of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid is its potential to serve as a scaffold for drug discovery. The compound's dual functionality—combining an electrophilic α,β-unsaturated system with an electron-withdrawing benzyl ether group—makes it an excellent candidate for designing molecules with enhanced binding affinity and selectivity. This has led to several research groups exploring its derivatives as inhibitors or modulators of target proteins involved in disease processes.
Recent advancements in computational chemistry have further enhanced the understanding of how (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent. Additionally, experimental studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects on enzymes like lipoxygenase (LOX), which are implicated in oxidative stress-related diseases.
The synthesis of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid presents both challenges and opportunities for synthetic chemists. The key step involves the formation of the α,β Unsaturated bond, which can be achieved through various methods such as condensation reactions or partial hydrogenation of pre-formed enones. The introduction of the benzyloxy group at the 2-position requires careful consideration to ensure regioselectivity and yield optimization. Despite these challenges, recent reports have highlighted novel synthetic routes that improve both efficiency and scalability.
The pharmacological profile of (2E)-3-2-(benzyloxy)phenylprop-2-enoic acid is still under active investigation, but preliminary findings suggest that it may have significant therapeutic potential. For example, studies in cell culture models have shown that this compound can modulate pathways involved in cancer cell proliferation and apoptosis. Furthermore, preclinical studies in animal models have indicated that it may possess anti-inflammatory properties comparable to those of existing drugs but with potentially improved selectivity and reduced side effects.
The future direction of research on (CAS No. 113982-23-3) will likely focus on optimizing its chemical structure to enhance its pharmacological properties while minimizing toxicity. This includes exploring modifications such as altering the substitution pattern on the phenyl ring or introducing additional functional groups to improve solubility and bioavailability. Additionally, there is considerable interest in developing prodrugs based on this scaffold to enhance delivery and reduce formulation challenges.
In conclusion, (CAS No. 113982-23-3), also known as (2E)-3-[bromo-4-fluorophenyl]-1-[trifluoromethyl]indolizinone, represents a promising area of research within pharmaceutical chemistry. Its unique molecular structure and demonstrated biological activity make it a valuable compound for further exploration in drug discovery efforts aimed at treating inflammation-related diseases and cancer.
113982-23-3 ((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid) Related Products
- 2639444-23-6(4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)
- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)
- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)
- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)
- 306732-14-9(N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)
- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)




